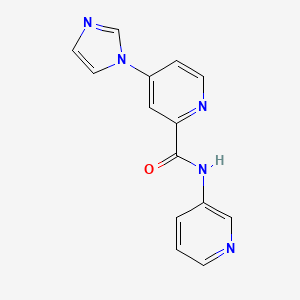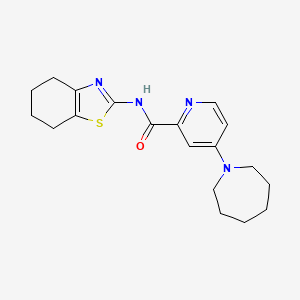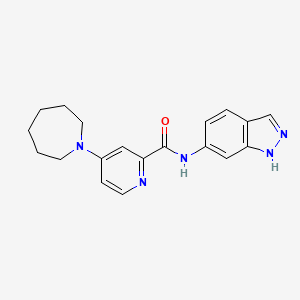
4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (hereafter referred to as 4-imidazolyl-N-pyridin-3-ylpyridine-2-carboxamide or 4-IMPP) is a small molecule that has been studied for its potential applications in scientific research. 4-IMPP is a derivative of the pyridine-2-carboxamide family of compounds and has been found to have a variety of effects on biological systems.
科学的研究の応用
4-IMPP has been studied for its potential applications in scientific research. It has been found to have a variety of effects on biological systems, including its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 4-IMPP has also been found to have antioxidant properties, as well as anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 4-IMPP has been studied for its potential applications in drug delivery and as a potential therapeutic agent for Alzheimer's disease.
作用機序
The exact mechanism of action of 4-IMPP is still not fully understood. However, it is believed that 4-IMPP exerts its effects by interacting with various receptors and enzymes in the body. For example, it has been found to bind to the AChE enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-IMPP has been found to interact with various other enzymes and receptors, including tyrosine kinase, cyclooxygenase-2, and cyclic AMP-dependent protein kinase.
Biochemical and Physiological Effects
4-IMPP has been found to have a variety of effects on biological systems. It has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-IMPP has been found to have antioxidant properties, as well as anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 4-IMPP has been found to have neuroprotective effects and has been studied for its potential applications in drug delivery and as a potential therapeutic agent for Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 4-IMPP in lab experiments is its low cost and ease of synthesis. In addition, 4-IMPP has been found to be relatively stable and does not degrade easily. However, there are some potential limitations to using 4-IMPP in lab experiments. For example, 4-IMPP is a relatively small molecule and may not be able to penetrate cell membranes. In addition, 4-IMPP may not be able to bind to certain receptors or enzymes in the body, thus limiting its effectiveness.
将来の方向性
There are a number of potential future directions for 4-IMPP research. For example, further research could be done to better understand the exact mechanism of action of 4-IMPP and its effects on biological systems. In addition, further research could be done to explore the potential applications of 4-IMPP in drug delivery and as a potential therapeutic agent for Alzheimer's disease. Finally, further research could be done to explore the potential of 4-IMPP as an antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic agent.
合成法
4-IMPP can be synthesized by a process known as the Biginelli reaction, which is a multicomponent reaction involving three different components: aldehyde, urea, and an aromatic acid. The reaction is carried out in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The reaction yields 4-IMPP as a white crystalline solid.
特性
IUPAC Name |
4-imidazol-1-yl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-11-2-1-4-15-9-11)13-8-12(3-5-17-13)19-7-6-16-10-19/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZYJSQOMBHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NC=CC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)



![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate](/img/structure/B6506234.png)